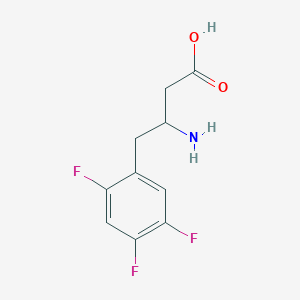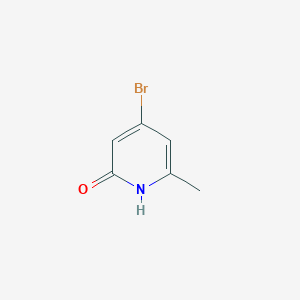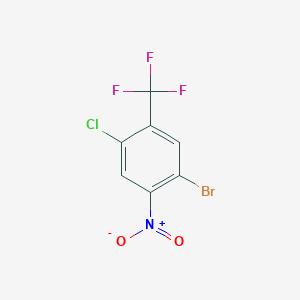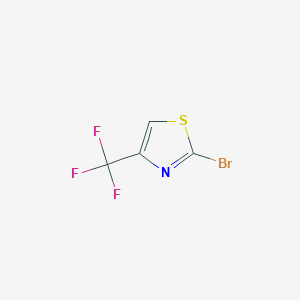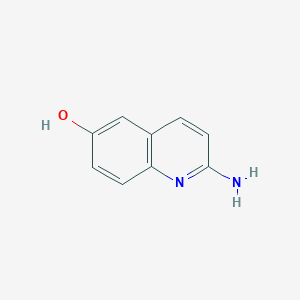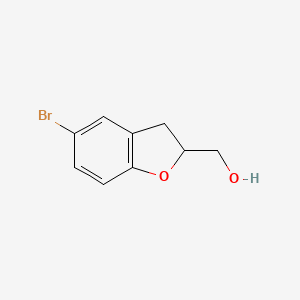
(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research on (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol and its derivatives primarily focuses on the synthesis of novel compounds. For instance, the title compound was synthesized through the reaction of 5-bromosalicylaldehyde with an equimolar quantity of 3-bromobenzohydrazide in methanol, leading to the formation of a new benzohydrazide compound. This process exemplifies the compound's utility in creating new chemical entities with potential applications in various scientific fields, including materials science and pharmaceutical research (Lan-Zhu Qu et al., 2008).
Antioxidant Activity
The compound's derivatives have been explored for their antioxidant properties. A study focusing on the marine red alga Rhodomela confervoides identified naturally occurring bromophenols, which exhibited potent antioxidant activities. These findings suggest that derivatives of this compound could be valuable as natural antioxidants, potentially applicable in food preservation and healthcare to mitigate oxidative stress (Ke-kai Li et al., 2011).
Cytotoxicity Against Cancer Cells
Another pivotal area of research is the compound's cytotoxic effects on cancer cells. Specific derivatives have been synthesized and tested for their in vitro cytotoxicity on various human cancer cell lines, including KB, Hep-G2, Lu-1, and MCF7. Some of these derivatives showed promising inhibitory abilities on Hep-G2 cells, indicating potential therapeutic applications in cancer treatment (Nguyễn Tiến Công et al., 2020).
Photocatalytic Applications
The mechanism of radical C-N coupling in semiconductor photocatalysis has been studied using derivatives of this compound. These studies contribute to a deeper understanding of photocatalytic processes and highlight the potential use of such compounds in developing more efficient photocatalysts for environmental remediation or energy conversion (A. Reinheimer et al., 2000).
Mécanisme D'action
Target of Action
Benzofuran and its derivatives, which include this compound, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown antimicrobial properties .
Mode of Action
It’s known that benzofuran derivatives exhibit good antimicrobial activity when they contain halogens or hydroxyl groups at certain positions . This suggests that the bromine atom in the 5-position of this compound could play a crucial role in its interaction with its targets.
Biochemical Pathways
Benzofuran derivatives have been found to have a wide array of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
It’s known that the bioavailability of many benzofuran derivatives has been improved in recent years, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells , suggesting that this compound may have similar effects.
Action Environment
It’s known that both fungi and human cells are eukaryotic cells, and some benzofuran derivatives can be toxic to host cells after long-term administration .
Analyse Biochimique
Biochemical Properties
(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These interactions are crucial for the compound’s biological activity and potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been found to inhibit cell growth in different types of cancer cells, indicating their potential as anticancer agents . The compound’s impact on cellular processes underscores its importance in biomedical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Benzofuran derivatives have been shown to interact with neurotransmitters and other biomolecules, influencing their activity and function . These interactions are key to understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors in its study. Benzofuran derivatives have been observed to maintain their biological activity over extended periods, making them suitable for long-term studies . Understanding these temporal effects is essential for their application in research and therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that benzofuran derivatives exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic benefits while minimizing its risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Benzofuran derivatives have been shown to influence the metabolism of other compounds, highlighting their role in biochemical processes . Understanding these pathways is vital for elucidating the compound’s metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its role in cellular processes.
Propriétés
IUPAC Name |
(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPLPYBSTHRUPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197577-35-8 |
Source


|
| Record name | (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

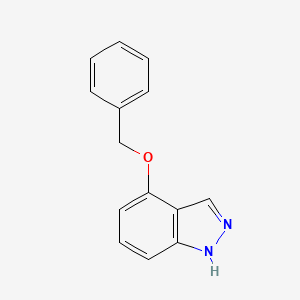
![7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B1290449.png)
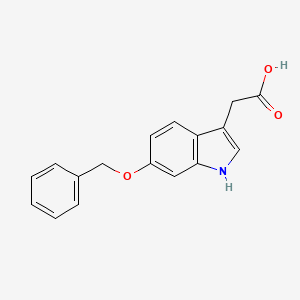
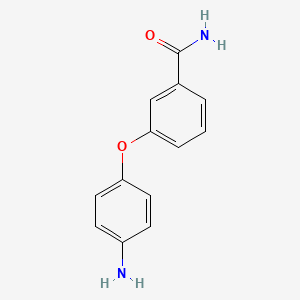
![[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid](/img/structure/B1290462.png)

